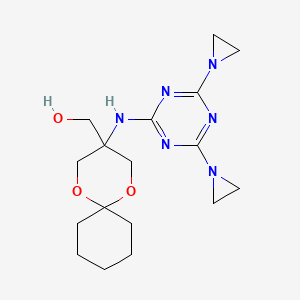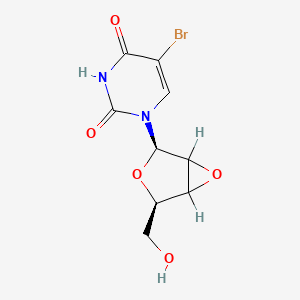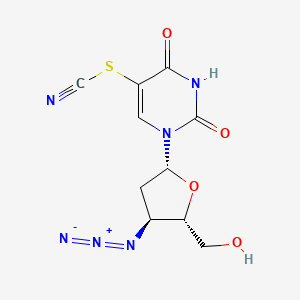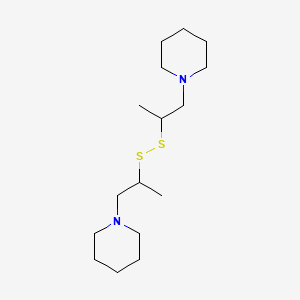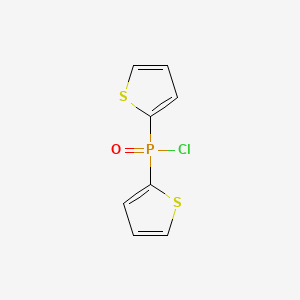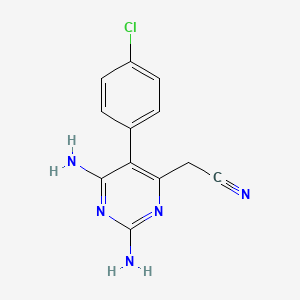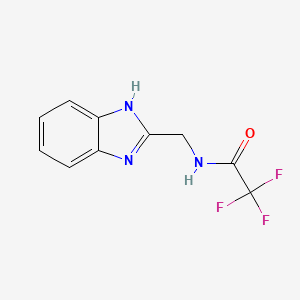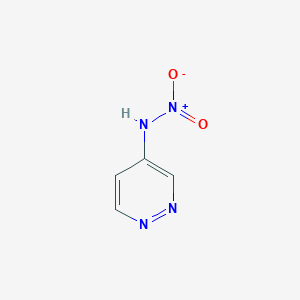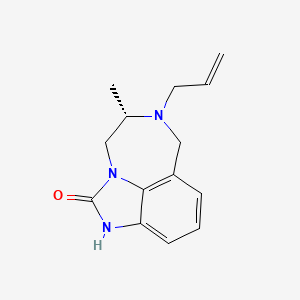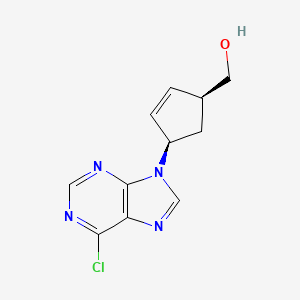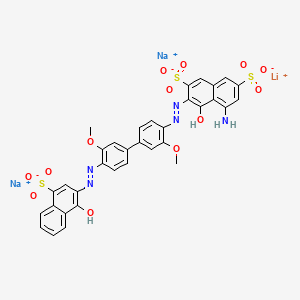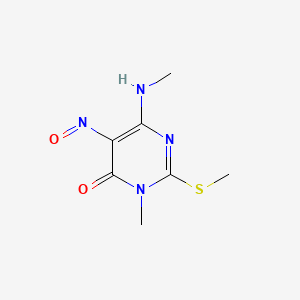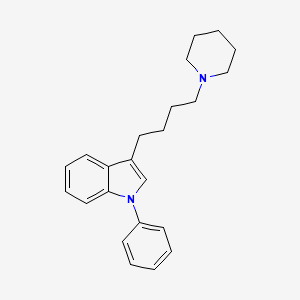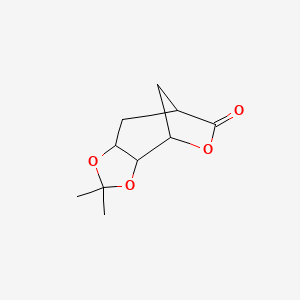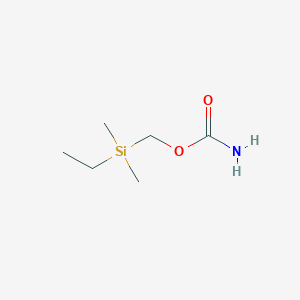
(Dimethylethylsilyl)methanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the carbamate family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylethylsilyl)methanol carbamate typically involves the reaction of (dimethylethylsilyl)methanol with carbamoylating agents. One common method is the reaction with dimethyl carbonate in the presence of a suitable catalyst . This reaction is environmentally friendly as it avoids the use of toxic phosgene, which is traditionally used in carbamate synthesis.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of (dimethylethylsilyl)methanol with dimethyl carbonate, leading to high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: (Dimethylethylsilyl)methanol carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: The major product is often a corresponding silyl ether.
Reduction: The major product is typically a silyl alcohol.
Substitution: The major products are substituted carbamates.
Wissenschaftliche Forschungsanwendungen
(Dimethylethylsilyl)methanol carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of (Dimethylethylsilyl)methanol carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable carbamate esters with the active site of the enzyme. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: Known for its use in the fermentation industry but has carcinogenic properties.
Dimethyl carbonate: Used as a green solvent and reagent in organic synthesis.
Uniqueness: (Dimethylethylsilyl)methanol carbamate is unique due to its silyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly useful in applications where traditional carbamates may not be suitable .
Eigenschaften
CAS-Nummer |
3124-43-4 |
|---|---|
Molekularformel |
C6H15NO2Si |
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
[ethyl(dimethyl)silyl]methyl carbamate |
InChI |
InChI=1S/C6H15NO2Si/c1-4-10(2,3)5-9-6(7)8/h4-5H2,1-3H3,(H2,7,8) |
InChI-Schlüssel |
AHSPQXBHAVUBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


